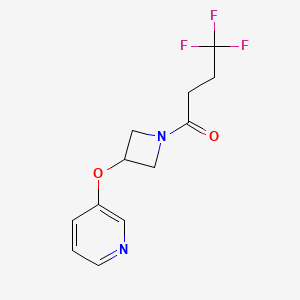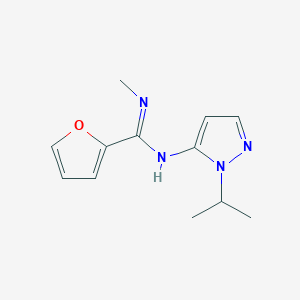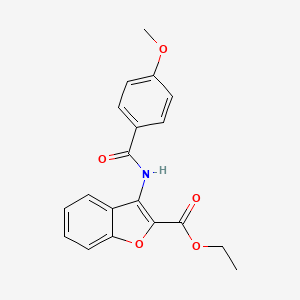
4,4,4-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
Wissenschaftliche Forschungsanwendungen
Environmental Fate and Degradation
Polyfluoroalkyl chemicals, including those with perfluoroalkyl moieties, have seen widespread use in numerous industrial and commercial applications due to their unique properties. These substances, including 4,4,4-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one, potentially degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) when released into the environment. Understanding their environmental biodegradability and the pathways through which they degrade is crucial for evaluating their environmental fate and effects. Studies focusing on microbial degradation and the effects of environmental conditions on the degradation process have provided insight into the potential environmental impacts and regulatory considerations for these chemicals (Liu & Avendaño, 2013).
Water Treatment and Removal
The behavior and fate of perfluoroalkyl and polyfluoroalkyl substances (PFASs) in water treatment processes have been extensively reviewed. These substances are resistant to degradation and have been detected in drinking water, raising concerns due to their bioaccumulative and toxic properties. Understanding the effectiveness of different water treatment processes, such as activated carbon adsorption, ion exchange, and membrane filtration, in removing PFASs is crucial for protecting human health and the environment. This knowledge aids in the development of more effective treatment strategies to ensure the safety of drinking water supplies from PFAS contamination (Rahman, Peldszus, & Anderson, 2014).
Synthesis and Applications in Organic Chemistry
Research on the synthesis of N-heterocycles using tert-butanesulfinamide has highlighted the importance of compounds like 4,4,4-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one in organic chemistry. Chiral sulfinamides serve as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, with tert-butanesulfinamide being extensively used. This review covers the asymmetric synthesis of N-heterocycles via sulfinimines, demonstrating the wide applicability of such compounds in creating structurally diverse natural products and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-1-(3-pyridin-3-yloxyazetidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)4-3-11(18)17-7-10(8-17)19-9-2-1-5-16-6-9/h1-2,5-6,10H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHGAAIMYUTKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(F)(F)F)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1-Naphthyl)acryloyl]phenyl decanoate](/img/structure/B2704604.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methanesulfonylphenyl)sulfanyl]acetamide](/img/structure/B2704605.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethan-1-one](/img/structure/B2704606.png)



![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2704613.png)



![N-(1-cyanocyclopentyl)-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B2704622.png)


